6-Nitroquinolin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

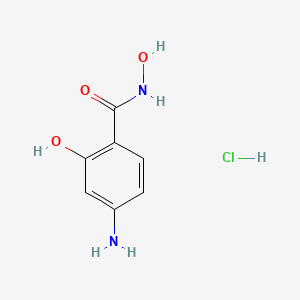

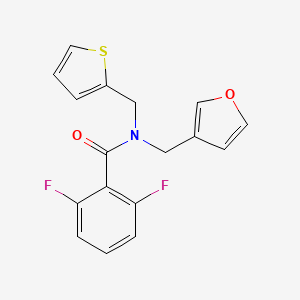

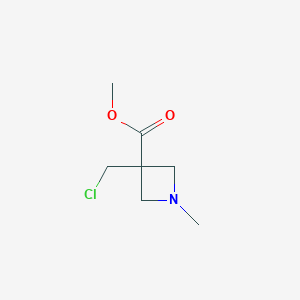

6-Nitroquinolin-3-amine is a chemical compound with the molecular formula C9H7N3O2 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of 6-Nitroquinolin-3-amine is represented by the linear formula C9H7N3O2 . The molecular weight of this compound is 189.17 .Physical And Chemical Properties Analysis

6-Nitroquinolin-3-amine is a solid substance . It has a molecular weight of 189.17 . The compound should be stored in a dark place, sealed in dry conditions, at a temperature between 2-8°C .Scientific Research Applications

Synthesis Techniques

- Vicarious Nucleophilic Amination: The selective vicarious nucleophilic amination of 3-nitropyridines, including 6-Nitroquinolin-3-amine, employs reagents such as hydroxylamine and 4-amino-1,2,4-triazole, yielding moderate to good yields. This method provides a general approach for synthesizing 3- or 4-substituted-2-amino-5-nitropyridines, highlighting its significance in chemical synthesis (Bakke, Svensen, & Trevisan, 2001).

- Solid-Phase Synthesis: The efficient solid-phase synthesis of 3-hydroxy-2,7-disubstituted-6-nitroquinolin-4(1H)-ones showcases the versatility of 6-Nitroquinolin-3-amine in generating compounds with potential biological activities. This methodology starts from immobilized 4-chloro-5-nitroanthranilic acid, leading to substituted phenacylanthranilates, which are then cyclized to produce hydroxyquinolinones (Křupková et al., 2009).

Biological Applications

- Antibacterial Properties: Research into new 8-nitrofluoroquinolone derivatives has explored the incorporation of 6-Nitroquinolin-3-amine for their antibacterial properties. The study focused on the preparation and characterization of these models, which showed significant activity against gram-positive and/or gram-negative bacterial strains (Al-Hiari et al., 2007).

- Anticancer Activity: The design, synthesis, and evaluation of 6-substituted-4-hydroxy-1-(2-substitutedacetyl)-3-nitroquinolin-2(1H)-ones for anticancer activity demonstrate the therapeutic potential of derivatives of 6-Nitroquinolin-3-amine. This study involved synthesizing a series of derivatives and evaluating their in vitro anticancer activity, with some compounds showing notable cytotoxic effects against cancer cell lines (Bhat et al., 2019).

Safety and Hazards

6-Nitroquinolin-3-amine is classified under the GHS07 hazard class. The hazard statements associated with this compound include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .

properties

IUPAC Name |

6-nitroquinolin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c10-7-3-6-4-8(12(13)14)1-2-9(6)11-5-7/h1-5H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBLUOPYUXMSESW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Methylsulfonyl)amino]benzamide](/img/structure/B2777556.png)

![2-(6-Ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2777557.png)

![{7-[(2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2777577.png)